molecular formula C15H10O8 B1666146 Lateropyrone CAS No. 93752-78-4

Lateropyrone

Cat. No. B1666146
CAS RN: 93752-78-4
M. Wt: 318.23 g/mol
InChI Key: FLOKGTGYLPRZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It is a tan solid and has a molecular formula of C15H10O8 .


Molecular Structure Analysis

Lateropyrone has a molecular weight of 318.2 . Its molecular structure is characterized by the presence of heterocyclic rings .


Physical And Chemical Properties Analysis

Lateropyrone is a tan solid . It has a molecular weight of 318.2 and a molecular formula of C15H10O8 . It is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .

Scientific Research Applications

Antibiotic Properties

Lateropyrone has been identified as an antibiotic substance derived from the fungus Fusarium lateritium Nees. It exhibits inhibitory activity against the growth of gram-positive bacteria and yeast. The structural elucidation of lateropyrone revealed a unique tricyclic ring system, contributing to its bioactivity (Bushnell, Li, & Poulton, 1984).

Production in Co-Culture

Research has shown that co-culturing the endophytic fungus Fusarium tricinctum with Streptomyces lividans leads to the production of lateropyrone and its derivatives. This suggests that microbial interactions can significantly influence the biosynthesis of such compounds, offering a method to potentially enhance their production (Moussa et al., 2019).

Antimicrobial Activity

Lateropyrone has demonstrated effective antimicrobial properties. When co-cultured, it showed antibacterial activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. This indicates its potential use in treating bacterial infections (Ola et al., 2013).

Antimycobacterial Activity

An extract from Fusarium acuminatum, containing lateropyrone, exhibited significant activity against Mycobacterium tuberculosis. This suggests its potential application in treating tuberculosis and other mycobacterial infections (Clark et al., 2018).

Safety And Hazards

Lateropyrone is not intended for human or veterinary use . When handling it, the use of NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves is recommended .

properties

IUPAC Name

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQAILNRMPHAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239563
Record name Avenacein Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lateropyrone

CAS RN

93752-78-4
Record name Avenacein Y
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenacein Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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